

4-fluoro-N,N-dimethylbenzamide CAS number and structure

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Compound of Interest

Compound Name: 4-fluoro-N,N-dimethylbenzamide

Cat. No.: B1329839

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Technical Guide: 4-fluoro-N,N-dimethylbenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-fluoro-N,N-dimethylbenzamide**, a fluorinated aromatic amide. The document details its chemical identity, structural information, and available physicochemical and spectroscopic data. While specific experimental protocols for its synthesis and comprehensive biological activity data are not extensively available in the public domain, this guide compiles the known information and provides context based on related benzamide compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Structure

4-fluoro-N,N-dimethylbenzamide is a synthetic organic compound. Its core structure consists of a benzamide moiety with a fluorine atom substituted at the para-position (position 4) of the benzene ring and two methyl groups attached to the amide nitrogen.

CAS Number: 24167-56-4

Molecular Formula: C₉H₁₀FNO

Molecular Weight: 167.18 g/mol

Structure:

Caption: 2D Chemical Structure of **4-fluoro-N,N-dimethylbenzamide**.

Physicochemical and Spectroscopic Data

Limited quantitative data for **4-fluoro-N,N-dimethylbenzamide** is available. The following tables summarize the known spectroscopic information.

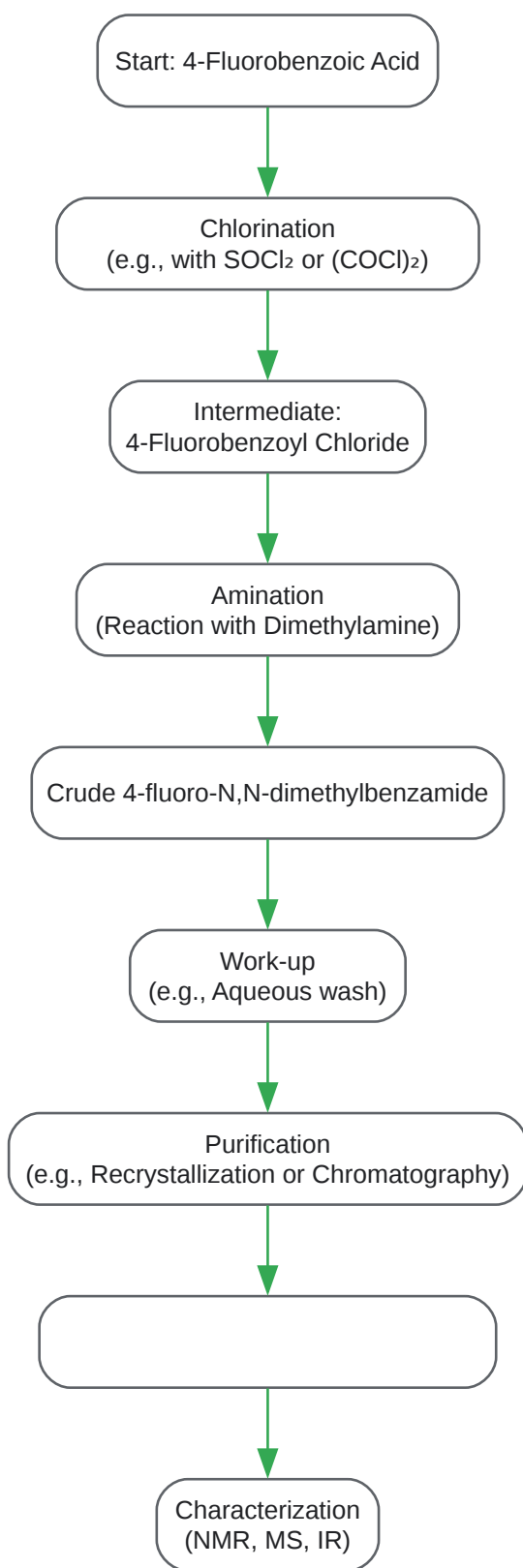
Table 1: Spectroscopic Data

Data Type	Value
¹ H NMR	δ 7.49 (d, J = 8.6 Hz, 2H), 7.43 (d, J = 8.6 Hz, 2H), 2.91 (t, J= 33.0 Hz, 6H)
Mass Spectrum	Key fragments and their interpretation would be presented here if available.
Infrared (IR)	Characteristic peaks would be listed here if available.

Synthesis

A detailed, validated experimental protocol for the synthesis of **4-fluoro-N,N-dimethylbenzamide** is not readily available in peer-reviewed literature. However, the synthesis of structurally similar benzamides is well-documented. A general approach would likely involve the reaction of 4-fluorobenzoyl chloride with dimethylamine.

Below is a logical workflow for a potential synthesis and purification process.



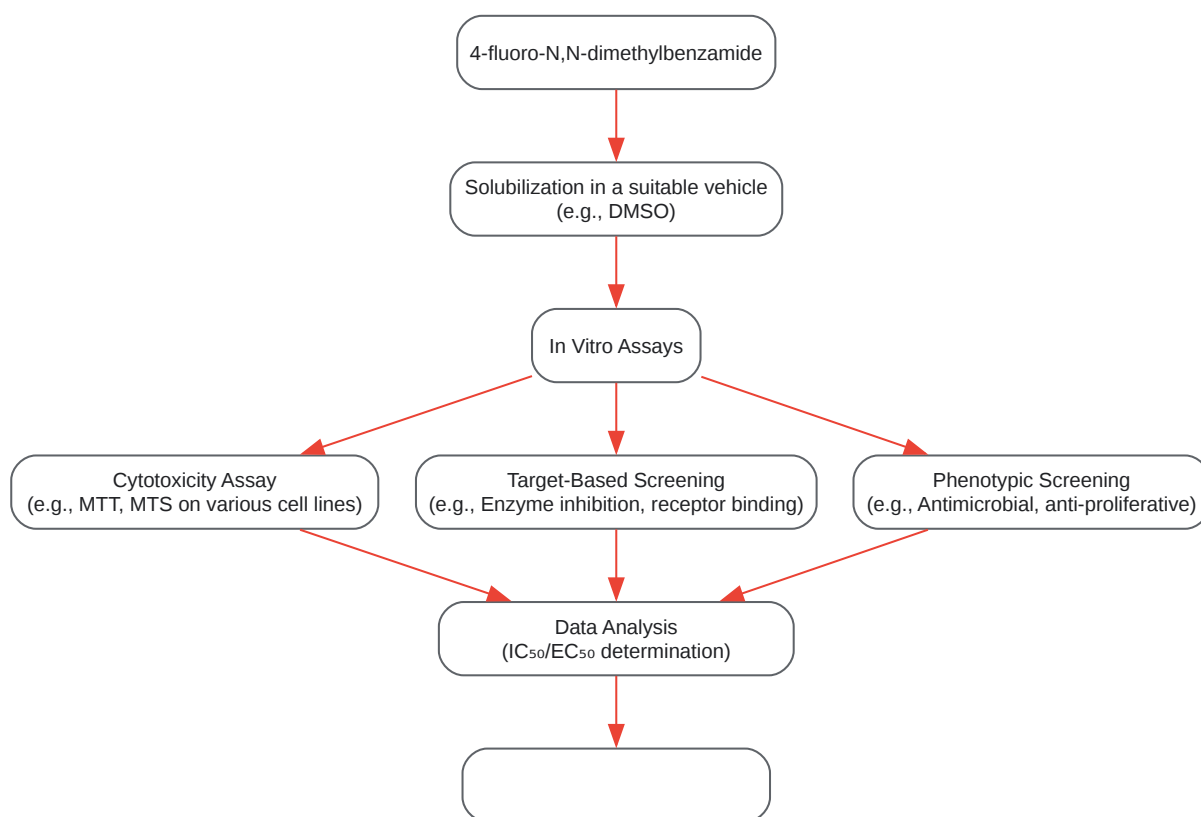
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Caption: A potential workflow for the synthesis of **4-fluoro-N,N-dimethylbenzamide**.

Biological Activity and Experimental Protocols

There is currently a lack of publicly available data on the biological activity of **4-fluoro-N,N-dimethylbenzamide**. Benzamide derivatives, as a class of compounds, are known to exhibit a wide range of pharmacological activities, including but not limited to, antipsychotic, antiemetic, and anticancer effects. The introduction of a fluorine atom can often modulate the metabolic stability and pharmacokinetic properties of a molecule.

For researchers interested in investigating the biological potential of this compound, a general experimental workflow for initial screening is proposed below.



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Caption: A general workflow for the initial biological evaluation of a novel compound.

Conclusion

4-fluoro-N,N-dimethylbenzamide is a chemical entity with established spectroscopic data for its identification. While detailed experimental protocols and biological activity profiles are not extensively documented, its structural similarity to other pharmacologically active benzamides suggests that it may be a compound of interest for further investigation in drug discovery and development. This guide provides a starting point for researchers by consolidating the available information and proposing logical workflows for its synthesis and biological evaluation. Further research is warranted to fully characterize the properties and potential applications of this compound.

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